

# AZD2423 Technical Support Center: Interpreting Conflicting Study Results

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## Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996

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This technical support center provides guidance for researchers, scientists, and drug development professionals working with the CCR2 antagonist, **AZD2423**. It addresses the conflicting results observed between preclinical efficacy and clinical trial outcomes in neuropathic pain studies.

## Frequently Asked Questions (FAQs)

**Q1: AZD2423** showed promising results in preclinical models of neuropathic pain, but failed to demonstrate efficacy in human clinical trials. What are the potential reasons for this discrepancy?

The translational failure of **AZD2423**, where efficacy was observed in animal models but not in humans, is a significant challenge in drug development. Several factors could contribute to this discrepancy:

- **Species Differences:** The biology of pain and the role of the CCL2/CCR2 axis may differ between rodents and humans. The specific neuropathic pain models used in animals (e.g., nerve ligation) may not fully recapitulate the complex pathology of post-traumatic neuralgia or painful diabetic polyneuropathy in patients.
- **Target Engagement vs. Clinical Efficacy:** While clinical trials showed evidence of **AZD2423** engaging its target, CCR2 (as indicated by increased plasma CCL2 and reduced monocyte levels), this did not translate into a reduction of the primary endpoint of average pain scores.

[1][2] This suggests that CCR2 antagonism alone may be insufficient to produce a clinically meaningful analgesic effect in these patient populations.

- **Patient Population Heterogeneity:** The underlying mechanisms of neuropathic pain can vary significantly among patients, even within the same diagnosis. It is possible that **AZD2423** may be effective in a specific sub-population of patients with a more pronounced inflammatory component driven by the CCL2/CCR2 pathway.
- **Redundancy in Inflammatory Pathways:** Other inflammatory mediators and pathways beyond CCL2/CCR2 may play a more dominant role in human neuropathic pain, compensating for the inhibition of this specific pathway.
- **Pharmacokinetics and Pharmacodynamics (PK/PD):** While target engagement was confirmed in the periphery, it is crucial to consider if adequate and sustained target inhibition was achieved in the relevant compartments of the central nervous system (CNS) where pain signaling is processed.

Q2: Were there any signals of efficacy for **AZD2423** in the clinical trials?

While **AZD2423** did not meet its primary efficacy endpoint of reducing average pain scores on a numerical rating scale (NRS), some secondary endpoints suggested potential effects on certain sensory components of pain.[1][2] In both the post-traumatic neuralgia and painful diabetic polyneuropathy studies, there were trends towards a greater reduction in the Neuropathic Pain Symptom Inventory (NPSI) total score and some of its subscores (e.g., paroxysmal pain, paresthesia/dysesthesia) with the 150mg dose of **AZD2423** compared to placebo.[1]

Q3: What does the biomarker data from the clinical trials tell us?

The biomarker data from the clinical trials provided clear evidence of target engagement. Administration of **AZD2423** led to a dose-dependent increase in plasma levels of CCL2 (the ligand for CCR2) and a reduction in the mean levels of monocytes. In the post-traumatic neuralgia study, the 150mg dose of **AZD2423** reduced mean monocyte levels by approximately 30%. Similarly, in the painful diabetic polyneuropathy study, the 150mg dose resulted in a 27% decrease in monocyte levels. This confirms that **AZD2423** was pharmacologically active and interacted with the CCR2 target in humans.

## Troubleshooting Experimental Discrepancies

For researchers encountering conflicting results in their own **AZD2423** studies, consider the following troubleshooting steps:

- **Re-evaluate Animal Models:** Critically assess the relevance of the chosen animal model to the human disease. Consider using multiple models that may represent different aspects of neuropathic pain.
- **Confirm Target Engagement in the CNS:** If CNS effects are hypothesized, utilize techniques like microdialysis or ex vivo tissue analysis to confirm that **AZD2423** reaches the brain and spinal cord at concentrations sufficient for CCR2 inhibition.
- **Investigate Downstream Signaling:** Beyond target binding, assess the modulation of downstream signaling pathways of CCR2 activation to confirm functional antagonism in the tissue of interest.
- **Patient Stratification Biomarkers:** In clinical research, consider exploring baseline biomarkers (e.g., plasma CCL2 levels, specific genetic markers) that may identify patient subgroups more likely to respond to CCR2 antagonism.

## Data Presentation

**Table 1: Summary of Preclinical Efficacy Data for AZD2423**

Animal Model	Pain Type	Endpoint	AZD2423 Effect
Chronic Constriction Injury (CCI)	Mechanical Hypersensitivity	Paw withdrawal threshold	Efficacious
Chung Model	Heat Hyperalgesia	Paw withdrawal latency	Efficacious

**Table 2: Summary of Clinical Trial Results for AZD2423**

Study Population	Primary Endpoint	AZD2423 20mg Change from Baseline	AZD2423 150mg Change from Baseline	Placebo Change from Baseline	Outcome
Post-traumatic Neuralgia	Change in NRS Average Pain Score	-1.54	-1.53	-1.44	No significant difference
Painful Diabetic Polyneuropathy	Change in NRS Average Pain Score	-1.50	-1.35	-1.61	No significant difference

**Table 3: Biomarker Changes in AZD2423 Clinical Trials**

Study Population	Biomarker	AZD2423 150mg Effect
Post-traumatic Neuralgia	Mean Monocyte Levels	-30%
Painful Diabetic Polyneuropathy	Mean Monocyte Levels	-27%

## Experimental Protocols

### Preclinical Neuropathic Pain Models (General Methodology)

- **Chronic Constriction Injury (CCI) Model:** This model involves loose ligation of the sciatic nerve in rodents, leading to the development of mechanical allodynia and thermal hyperalgesia, mimicking features of neuropathic pain. Pain behaviors are typically assessed using von Frey filaments (for mechanical sensitivity) and the Hargreaves test (for thermal sensitivity).
- **Chung (Spinal Nerve Ligation) Model:** This model involves tight ligation of the L5 and/or L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors. Assessment of pain is similar to the CCI model.

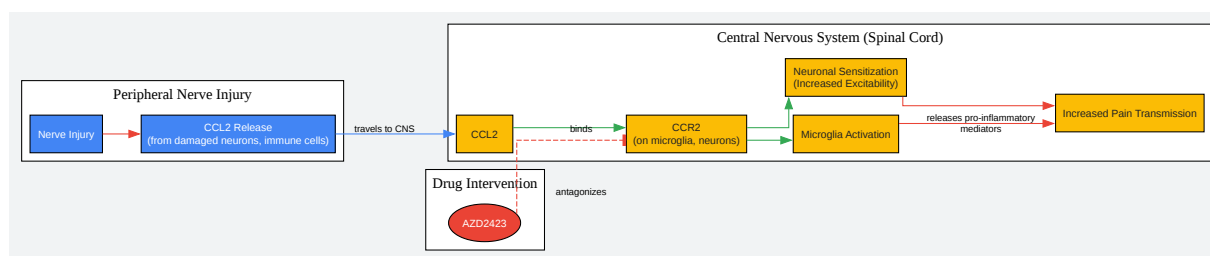
## Clinical Trial Protocol (Post-traumatic Neuralgia)

- Study Design: Double-blind, randomized, parallel-group, multicenter study.
- Patient Population: 133 patients with post-traumatic neuralgia.
- Treatment Arms:
  - **AZD2423** 20mg orally for 28 days.
  - **AZD2423** 150mg orally for 28 days.
  - Placebo orally for 28 days.
- Primary Efficacy Variable: Change in average pain score from a 5-day baseline to the last 5 days of treatment, measured on a 0-10 Numerical Rating Scale (NRS).
- Secondary Efficacy Measures: NRS worst pain score, Patient Global Impression of Change, pain interference on sleep and activity, and the Neuropathic Pain Symptom Inventory (NPSI).

## Clinical Trial Protocol (Painful Diabetic Polyneuropathy)

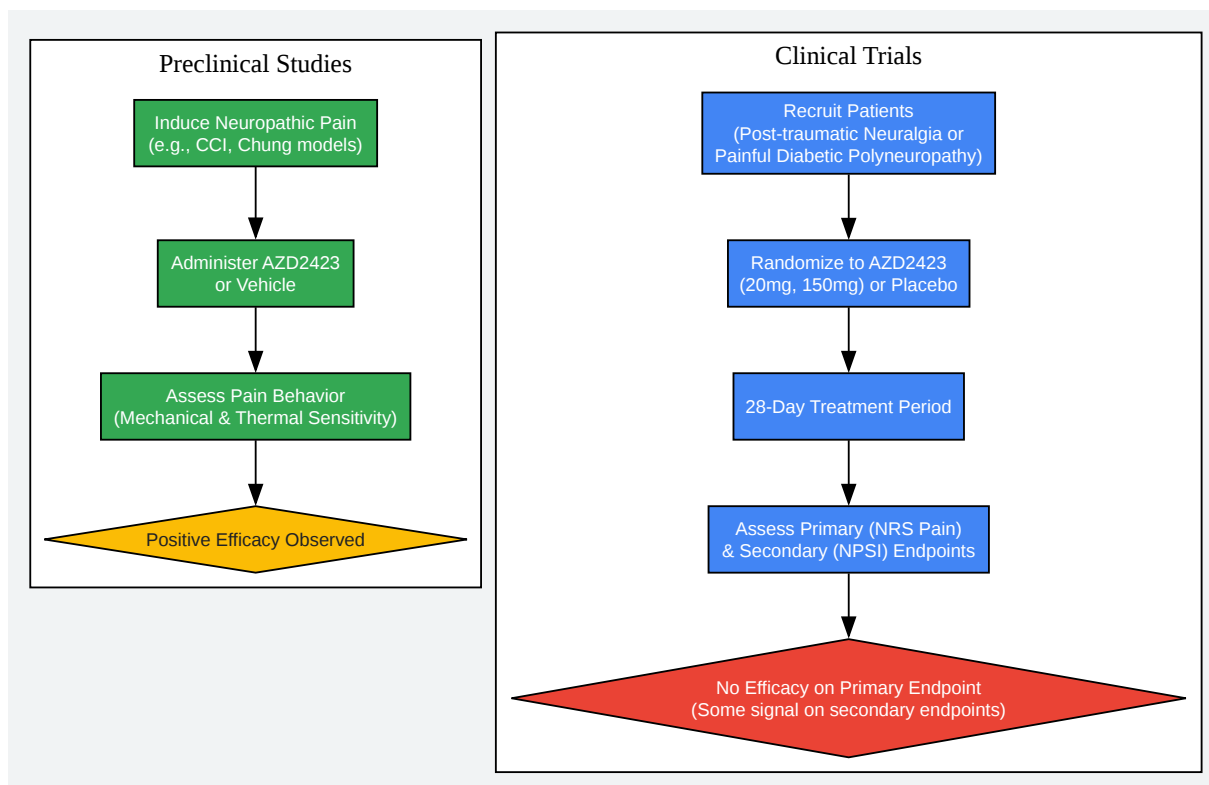
- Study Design: Double-blind, randomized, parallel-group, multi-center study.
- Patient Population: 134 patients with painful diabetic polyneuropathy.
- Treatment Arms:
  - **AZD2423** 20mg orally for 28 days.
  - **AZD2423** 150mg orally for 28 days.
  - Placebo orally for 28 days.
- Primary Efficacy Variable: Change of average pain score from a 5-day baseline to the last 5 days of treatment, measured with an NRS (0-10).
- Secondary Efficacy Measures: NRS worst pain scores, Patient Global Impression of Change, pain interference on sleep and activity, and the NPSI.

## Visualizations



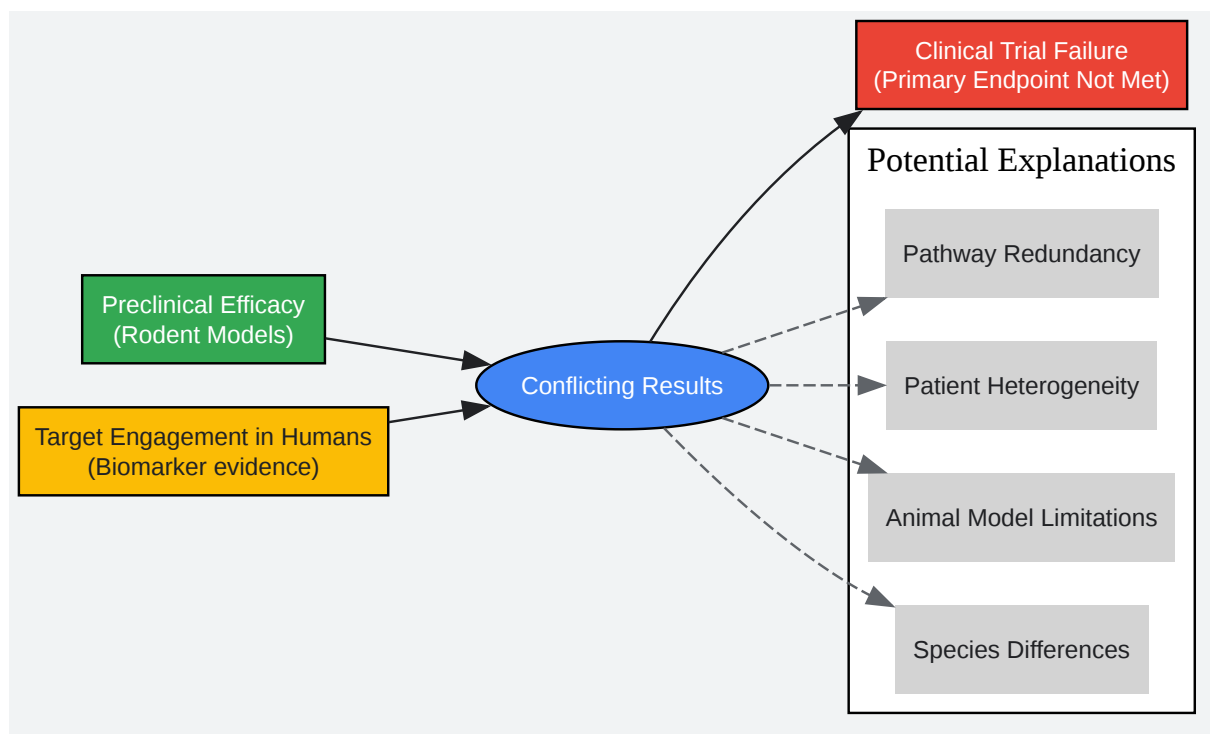
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Caption: Proposed signaling pathway of CCL2/CCR2 in neuropathic pain and the point of intervention for **AZD2423**.



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Caption: Contrasting workflows and outcomes of preclinical versus clinical studies of **AZD2423**.



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Caption: Logical relationship illustrating the conflict between preclinical efficacy, target engagement, and clinical outcomes.

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## References

- 1. Chemokine CCL2 and its receptor CCR2 in the medullary dorsal horn are involved in trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]



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